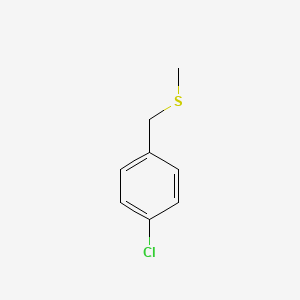

4-CHLOROBENZYL METHYL SULFIDE

Description

Historical Context and Initial Research Avenues for Related Thioethers and Sulfides

The scientific inquiry into thioethers dates back to the mid-19th century, concurrent with the foundational development of organic chemistry. rsc.org Early research focused on the isolation and characterization of these sulfur-containing compounds, often noted for their potent and distinct odors. mdpi.com The development of systematic analytical methods by the late 19th century allowed for a more profound understanding of the structure and chemical properties of thioethers. rsc.org

Initial synthetic routes to thioethers often involved the reaction of thiols with alkylating agents. inchem.org A significant advancement in the synthesis of thioethers was the development of methods using thiourea (B124793) as a sulfur source to react with organic halides, which offered an odorless and more stable alternative to volatile thiols. acs.org Research into the synthesis of related compounds, such as bis(4-chlorobenzyl) sulfide (B99878), has explored phase transfer catalysis to facilitate the reaction between a sulfur source and 4-chlorobenzyl chloride, demonstrating the ongoing effort to develop efficient and green synthetic methodologies. orientjchem.orgnitrkl.ac.inhrpub.org These historical developments have paved the way for the systematic study of specific thioethers like 4-Chlorobenzyl Methyl Sulfide.

Significance of Organosulfur Compounds in Contemporary Chemical Science

Organosulfur compounds are integral to numerous areas of modern chemical science, a fact underscored by their presence in a wide array of biologically active molecules, pharmaceuticals, and agrochemicals. lgcstandards.comnih.gov The unique chemical properties of sulfur, including its various oxidation states and its ability to form stable bonds with carbon, contribute to the diverse functions of these compounds. sigmaaldrich.com

In medicinal chemistry, the thioether linkage is a key structural component in many drugs, contributing to their therapeutic effects in areas such as cancer, infectious diseases, and neurological disorders. lgcstandards.com The presence of sulfur can influence a molecule's polarity, lipophilicity, and metabolic stability, which are critical parameters in drug design. chemsrc.com Furthermore, organosulfur compounds are vital in agriculture, with many serving as effective fungicides and pesticides. nih.gov The study of these compounds also extends to materials science, where they are used in the production of specialty polymers and other advanced materials. chemsrc.com The broad utility of organosulfur compounds provides a strong impetus for the investigation of novel derivatives like this compound.

Scope and Research Objectives for this compound Investigation

The specific research focus on this compound is primarily driven by its potential as a synthetic intermediate and as a model compound for studying structure-property relationships in organosulfur chemistry. Given the reactivity of the benzylic position and the sulfide linkage, this compound offers several avenues for investigation.

Key Research Objectives:

Synthetic Methodology: Developing and optimizing synthetic routes to this compound is a primary objective. This includes exploring various sulfur nucleophiles and reaction conditions to achieve high yields and purity. The synthesis of related compounds often involves the reaction of a corresponding benzyl (B1604629) halide with a thiolate.

Oxidation Studies: The sulfide group in this compound is susceptible to oxidation to form the corresponding sulfoxide (B87167) and sulfone. Investigating these oxidation reactions, including the use of various oxidizing agents and catalysts, is a key research area. The resulting sulfoxides and sulfones are themselves valuable compounds with distinct chemical properties and potential applications.

Reactivity Profiling: A thorough investigation of the compound's reactivity at the benzylic position and the aromatic ring would be a significant research goal. This includes exploring nucleophilic substitution reactions, electrophilic aromatic substitution, and the influence of the methylthio group on the reactivity of the chlorobenzyl moiety.

Structural Analysis: Detailed spectroscopic and crystallographic characterization of this compound and its derivatives would provide valuable insights into their molecular structure, conformation, and intermolecular interactions.

Physicochemical Properties of Related Sulfides

To provide context for the potential properties of this compound, the following table presents data for closely related compounds.

| Property | 4-Chlorophenyl methyl sulfide | Chloromethyl 4-chlorophenyl sulfide | 4-Chlorobenzyl phenyl sulfide |

| Molecular Formula | C₇H₇ClS | C₇H₆Cl₂S | C₁₃H₁₁ClS |

| Molecular Weight | 158.65 g/mol | 193.09 g/mol | 234.74 g/mol |

| Physical State | Colorless liquid | Liquid | Not specified |

| Boiling Point | 222.4±23.0 °C at 760 mmHg | Not specified | Not specified |

| Melting Point | Not available | 21.5°C chemsrc.com | Not specified |

| LogP (calculated) | 3.1 | Not specified | Similar to or slightly higher than 4-Chlorophenyl phenyl sulfide (5.28) |

Detailed Research Findings on Related Compounds

While specific research findings on this compound are not extensively documented, studies on analogous compounds provide valuable insights into its potential chemical behavior.

Synthesis of Structurally Similar Sulfides:

The synthesis of benzyl sulfides is often achieved through the substitution reaction of a phosphinic acid thioester with a Grignard reagent. For instance, 4-chlorobenzyl 4-tolyl sulfide has been synthesized with an 85% yield using this methodology. Another common approach is the reaction of a benzyl halide with a thiolate salt. The synthesis of bis(4-chlorobenzyl) sulfide has been accomplished via a phase transfer catalyzed reaction of 4-chlorobenzyl chloride with a hydrogen sulfide source, achieving an 89.48% selectivity for the desired product. hrpub.org These methods suggest viable synthetic pathways for this compound.

Oxidation of Related Sulfides:

The oxidation of sulfides to sulfoxides and sulfones is a fundamental transformation in organosulfur chemistry. Research on the oxidation of 4-chlorophenyl methyl sulfide has shown that it can be converted to 4-chlorophenyl methyl sulfoxide with 100% conversion and in high isolated yields using a transition-metal-free catalytic system with molecular oxygen. Further oxidation to the corresponding sulfone is also possible. orientjchem.org In photocatalytic studies, the oxidation of 4-chlorophenyl methyl sulfide to its sulfoxide has been achieved with high selectivity using an indium(III) porphyrin complex as a photocatalyst. These findings indicate that this compound would likely undergo similar selective oxidation reactions.

Spectroscopic Characterization of Analogues:

Spectroscopic data for related compounds are crucial for the identification and characterization of this compound. For example, in the 1H NMR spectrum of 4-chlorobenzyl 4-tolyl sulfide, the benzylic protons would appear as a characteristic signal. Mass spectrometry data for 4-chlorophenyl methyl sulfide and its corresponding sulfoxide have been reported, which would be essential for confirming the products of oxidation reactions. nitrkl.ac.in

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-(methylsulfanylmethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClS/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXJYIAHRRUZCOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80207979 | |

| Record name | 1-Chloro-4-((methylthio)methyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5925-82-6 | |

| Record name | 1-Chloro-4-[(methylthio)methyl]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5925-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-4-((methylthio)methyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005925826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-4-((methylthio)methyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80207979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-4-[(methylthio)methyl]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Chloro-4-[(methylthio)methyl]benzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM3X2RG68L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Mechanistic Insights for 4 Chlorobenzyl Methyl Sulfide and Its Derivatives

Direct Synthesis Approaches to 4-Chlorobenzyl Methyl Sulfide (B99878)

The direct formation of the thioether linkage in 4-chlorobenzyl methyl sulfide is primarily achieved through nucleophilic substitution reactions, a cornerstone of organic synthesis. The efficiency of these reactions can often be enhanced through the use of phase transfer catalysis, which facilitates reactions between reagents located in different immiscible phases.

Nucleophilic Substitution Reactions in Thioether Formation

The synthesis of this compound can be accomplished via a nucleophilic substitution reaction where a sulfur-containing nucleophile displaces a leaving group on a 4-chlorobenzyl electrophile. A common approach involves the reaction of 4-chlorobenzyl chloride with a source of the methylthiolate anion (CH₃S⁻). This reaction is a classic example of an Sₙ2 mechanism, where the nucleophilic sulfur atom attacks the electrophilic benzylic carbon, leading to the displacement of the chloride ion and the formation of the C-S bond.

Analogous thioether derivatives are synthesized by reacting thiol-containing intermediates with halogenated benzyl (B1604629) groups under basic conditions. For instance, the synthesis of similar compounds can be achieved by refluxing 4-chlorobenzyl chloride with a thiol in the presence of a base like anhydrous potassium carbonate in a suitable solvent such as ethanol. The base deprotonates the thiol to generate the more potent thiolate nucleophile, which then readily participates in the substitution reaction.

Oxidative Transformations of this compound

The sulfur atom in this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. The selective oxidation to the sulfoxide is a particularly important transformation in organic synthesis.

Formation of 4-Chlorophenyl Methyl Sulfoxide

The oxidation of this compound to 4-chlorophenyl methyl sulfoxide is a common and synthetically useful transformation. ontosight.ai This process involves the addition of a single oxygen atom to the sulfur atom of the thioether. A variety of oxidizing agents and catalytic systems have been developed to achieve this conversion selectively, avoiding over-oxidation to the corresponding sulfone. mdpi.comthieme-connect.de

One effective method for the aerobic oxidation of sulfides to sulfoxides under mild conditions utilizes a catalyst system based on molecular bromine in the presence of sodium nitrite (B80452) as a co-catalyst. mdpi.com In this system, 4-chlorophenyl methyl sulfide can be converted to 4-chlorophenyl methyl sulfoxide. mdpi.com While many methyl aryl sulfides are converted in high yields within an hour, 4-chlorophenyl methyl sulfide exhibits relatively lower reactivity, requiring a longer reaction time of 2 hours to achieve 100% conversion and a high isolated yield. mdpi.com

Another approach involves the use of guanidinium (B1211019) nitrate (B79036) and silica (B1680970) sulfuric acid in the presence of a catalytic amount of ammonium (B1175870) bromide. koreascience.kr In a test of this system's efficacy, the oxidation of 4-chlorophenyl methyl sulfide in the absence of the ammonium bromide catalyst resulted in only a 7% yield of the sulfoxide after 24 hours, demonstrating the crucial role of the catalyst in this transformation. koreascience.kr

Furthermore, pseudocyclic benziodoxole triflate has been employed as an effective oxidant for the selective conversion of sulfides to sulfoxides without overoxidation to sulfones. arkat-usa.org The reaction of various substituted thioanisoles, which are structurally related to this compound, with this reagent in acetonitrile (B52724) affords the corresponding sulfoxides in moderate to good yields. arkat-usa.org

Formation of 4-Chlorobenzyl Methyl Sulfone

The conversion of this compound to its corresponding sulfone, 4-chlorobenzyl methyl sulfone, is a standard oxidation reaction in organic synthesis. This transformation involves the oxidation of the sulfur atom from a thioether to a sulfonyl group (-SO₂-). The process typically proceeds through an intermediate sulfoxide stage before reaching the fully oxidized sulfone.

Strong oxidizing agents are generally required for this transformation. Common reagents include hydrogen peroxide (H₂O₂), often in the presence of an acid catalyst like glacial acetic acid, meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate (B83412) (KMnO₄). researchgate.netnih.gov The reaction with hydrogen peroxide is considered a "green" method due to its benign byproduct, water. nih.gov The synthesis of 4-chlorobenzyl methyl sulfone can also be achieved directly by reacting 4-chlorobenzyl chloride with sodium methanesulfinate. ontosight.ai Another approach involves the reaction of 4-chlorobenzenesulfochloride with a methylating agent after reduction to a sulfinate salt. google.com For instance, treating a crude melt of 4-chlorobenzenesulfochloride with sodium bisulfite, followed by reaction with dimethyl sulfate (B86663), yields 4-chlorophenyl methyl sulfone in high yield. google.com

The mechanism of oxidation generally involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent. For peroxides, this leads to the formation of the sulfoxide and a molecule of water or carboxylic acid. A second oxidation step, which is typically slower than the first, then converts the sulfoxide to the sulfone. nih.govcmu.edu

Table 1: Comparison of Oxidation Methods for Sulfide to Sulfone Conversion

| Oxidizing Agent/System | Substrate Example | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Hydrogen Peroxide / Glacial Acetic Acid | Methyl Phenyl Sulfide | Room Temperature | 99 | nih.gov |

| m-Chloroperoxybenzoic acid (m-CPBA) | Phenyl Butyl Thioether | Dichloromethane, 35 °C | 81 | derpharmachemica.com |

| Sodium Chlorite (NaClO₂) / HCl | Diphenyl Sulfide | Ethyl Acetate | 96 | researchgate.net |

| Urea-Hydrogen Peroxide (UHP) / Phthalic Anhydride (B1165640) | Various Sulfides | Ethyl Acetate | High | mdpi.com |

| Dimethyl Sulfate (after sulfinate formation) | 4-Chlorobenzenesulfochloride | Water, 60 °C | 89.2 | google.com |

Selective Oxidation Strategies under Controlled Conditions

Selective oxidation of this compound to its sulfoxide, without further oxidation to the sulfone, requires carefully controlled reaction conditions and milder oxidizing agents. derpharmachemica.comkoreascience.kringentaconnect.com Achieving high selectivity is crucial as sulfoxides are valuable synthetic intermediates themselves. ingentaconnect.com

Common strategies for selective sulfoxidation include:

Stoichiometric Control: Using a limited amount of the oxidizing agent (typically 1.0 to 1.2 equivalents) is the most straightforward method to prevent over-oxidation.

Low Temperatures: Conducting the reaction at reduced temperatures (e.g., 0 °C or below) significantly slows the rate of the second oxidation (sulfoxide to sulfone), thereby favoring the formation of the sulfoxide. derpharmachemica.com

Milder Reagents: Employing less reactive oxidants is effective. Reagents such as sodium periodate (B1199274) (NaIO₄), tert-butyl nitrite, or PhI(OAc)₂ promoted by Lewis acids like AlCl₃ are known to provide sulfoxides in high yields with excellent selectivity. koreascience.krthieme-connect.com

A study demonstrated that using m-CPBA in THF at 0 °C with 1.2 equivalents of the oxidant efficiently converted various aryl alkyl sulfides to their corresponding sulfoxides. derpharmachemica.com Another effective system for the selective oxidation of sulfides to sulfoxides uses tert-butyl nitrite as the oxidant, promoted by Fe(NO₃)₃·9H₂O under mild conditions. ingentaconnect.com For 4-chlorophenyl methyl sulfide specifically, oxidation with PhI(OAc)₂ and AlCl₃ in acetonitrile at room temperature yielded 4-chlorophenyl methyl sulfoxide in 92% yield. thieme-connect.com

Table 2: Reagents for Selective Oxidation of Sulfides to Sulfoxides | Reagent System | Substrate | Solvent | Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | m-CPBA (1.2 equiv) | 4-Chlorophenyl methyl sulfide | THF | 0 °C | High | derpharmachemica.com | | PhI(OAc)₂ / AlCl₃ | 4-Chlorophenyl methyl sulfide | Acetonitrile | Room Temp | 92 | thieme-connect.com | | Guanidinium nitrate / Silica sulfuric acid / NH₄Br | 4-Chlorophenyl methyl sulfide | Dichloromethane | Room Temp | 93 | koreascience.kr | | Tert-butylnitrite / Fe(NO₃)₃·9H₂O | 4-Chlorophenyl methyl sulfide | Dichloromethane | Room Temp | Good | ingentaconnect.com | | H₂O₂ / Mo(VI) cis-Dioxo Catalyst | Various Sulfides | Chloroform | Room Temp | 98 | acs.org |

Synthesis of Advanced Derivatives and Analogs

Strategies for Incorporating the this compound Moiety into Complex Molecular Architectures

The this compound unit can be integrated into more complex molecules, serving as a key building block in medicinal and materials chemistry. The synthetic strategies generally leverage the reactivity of either the sulfur atom or the benzylic position.

A primary method involves nucleophilic substitution reactions where a precursor, such as 4-chlorobenzyl chloride or bromide, is reacted with a methylthiolate source. This approach attaches the entire 4-chlorobenzyl moiety to a sulfur-containing fragment. Conversely, the this compound itself can be modified. For example, the sulfur can be alkylated to form sulfonium (B1226848) salts, or the aromatic ring can undergo electrophilic substitution, although the sulfide group can influence the position and rate of substitution.

A notable example is the synthesis of complex triazole derivatives. In one case, a molecule featuring a this compound group attached to a triazole ring was synthesized. The assembly of such molecules often involves a multi-step process where a pre-formed heterocyclic core is functionalized. For instance, a triazole-thiol intermediate can be reacted with 4-chlorobenzyl chloride under basic conditions (e.g., using K₂CO₃ in DMF) to form the C-S bond and incorporate the desired moiety.

Synthesis of Related Sulfonyl-Containing Compounds

A diverse range of sulfonyl-containing compounds related to 4-chlorobenzyl methyl sulfone can be synthesized, primarily by varying the groups attached to the sulfonyl moiety. A highly versatile method for creating C-SO₂-C bonds is the reaction of an alkyl or aryl halide with a sulfinate salt (RSO₂Na). nih.govrsc.org

To synthesize analogs of 4-chlorobenzyl methyl sulfone, one can react 4-chlorobenzyl halides with various sodium sulfinates. For example, reacting 4-chlorobenzyl chloride with sodium benzenesulfinate (B1229208) would yield 4-chlorobenzyl phenyl sulfone. This strategy allows for the systematic modification of one side of the sulfone while keeping the 4-chlorobenzyl group constant, enabling the exploration of structure-activity relationships in drug discovery and materials science.

Sodium sulfinates themselves are often prepared from the corresponding sulfonyl chlorides by reduction with reagents like sodium sulfite. nih.gov The synthesis of alkyl aryl sulfones can also be achieved through other modern methods, such as the reaction of N-arylsulfonyl hydroxylamines with electron-deficient alkenes or the aerobic nickel-catalyzed hydroxysulfonylation of alkenes with sodium sulfinates. mdpi.com

Table 3: Synthesis of 4-Chlorobenzyl Sulfone Analogs

| Reactant 1 | Reactant 2 | Product | Synthetic Method | Reference |

|---|---|---|---|---|

| 4-Chlorobenzyl chloride | Sodium methanesulfinate | 4-Chlorobenzyl methyl sulfone | Nucleophilic Substitution / Oxidation | ontosight.ai |

| 4-Chlorobenzyl bromide | Sodium arylsulfinate | Phenacyl aryl sulfones (general class) | Nucleophilic Substitution | google.com |

| 4-Chlorobenzyl halide | Thiourea (B124793) (then oxidative chlorosulfonation) | 4-Chlorobenzyl sulfonyl chloride | S-alkylation / Oxidative Chlorination | thieme-connect.de |

| 4-Chlorobenzaldehyde (B46862) | Arylsulfonyl acetic acids | (E)-Styryl aryl sulfones (related class) | Knoevenagel Condensation | google.com |

Heterocyclic Ring Incorporations Involving 4-Chlorobenzyl Moieties

The 4-chlorobenzyl group is a common substituent in a wide variety of heterocyclic compounds, many of which possess significant biological activity. researchgate.netresearchgate.net The most prevalent method for incorporating this moiety is the alkylation of a nucleophilic atom (typically nitrogen or sulfur) within a heterocyclic ring using a 4-chlorobenzyl halide, such as 4-chlorobenzyl chloride. acs.orgnih.govvt.edu

This reaction is a standard nucleophilic substitution, usually carried out in the presence of a base (e.g., K₂CO₃, NaH, or an organic base like diisopropylethylamine) to deprotonate the heterocycle, thereby activating it for alkylation. acs.orgnih.gov This strategy has been successfully applied to a diverse range of heterocyclic systems, including:

Triazoles: N-alkylation of 1,2,4-triazole (B32235) derivatives is a key step in the synthesis of various bioactive compounds. researchgate.netresearchgate.net

Imidazoles: The synthesis of 4-chlorobenzyl-substituted imidazoles is well-documented. ajchem-a.com

Isatoic Anhydride: N-benzylation of isatoic anhydride with 4-chlorobenzyl chloride has been optimized to produce precursors for quinazolinones and other fused heterocycles in high yields. researchgate.netacs.orgnih.gov

Pyrazolo-thiadiazines: Selective N-alkylation of pyrazolo[4,5-e] derpharmachemica.comnih.govCurrent time information in Bangalore, IN.thiadiazine derivatives with 4-chlorobenzyl chloride has been reported to occur regioselectively. nih.gov

These examples highlight the utility of the 4-chlorobenzyl group as a versatile architectural element in the construction of complex heterocyclic molecules.

Table 4: Examples of Heterocycle Alkylation with 4-Chlorobenzyl Chloride

| Heterocyclic Substrate | Base / Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Isatoic Anhydride | Diisopropylamine / TBAB, 30 °C | N-(4-chlorobenzyl)isatoic anhydride | >88 | researchgate.netacs.org |

| 4-amino-3-(4-chlorobenzyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole | Varies | Various substituted triazoles | - | researchgate.net |

| Pyrazolo[4,5-e] derpharmachemica.comnih.govCurrent time information in Bangalore, IN.thiadiazine derivative | K₂CO₃ / DMF, 50-60 °C | N-(4-chlorobenzyl)pyrazolo-thiadiazine | - | nih.gov |

| Imidazole | - | 1-(4-chlorobenzyl)imidazole | - | vt.edu |

Advanced Spectroscopic Characterization of 4 Chlorobenzyl Methyl Sulfide and Its Metabolites/derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, coupling constants, and signal multiplicities, a detailed picture of the molecular structure can be assembled.

Proton NMR (¹H NMR) Applications for Structural Elucidation

Proton NMR provides critical information about the chemical environment of hydrogen atoms within a molecule. For 4-chlorobenzyl methyl sulfide (B99878), the ¹H NMR spectrum exhibits distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, and the methyl protons.

The aromatic protons on the para-substituted ring typically appear as two doublets in the range of δ 7.2-7.4 ppm. The methylene protons adjacent to the sulfur atom and the aromatic ring resonate as a singlet at approximately δ 3.67 ppm. rsc.org The methyl protons, being attached to the sulfur atom, are observed as a singlet further upfield, around δ 2.4-2.5 ppm.

In a study involving the reaction of benzyl (B1604629) methyl sulfide with benzenesulfenyl chloride, the resulting α-chlorobenzyl methyl sulfide showed characteristic signals at τ 7.75 (singlet, 3H) and τ 4.03 (singlet, 1H). oup.com The analysis of crude reaction mixtures by ¹H NMR is a powerful method for identifying products without the need for extensive purification. acs.org

The metabolic oxidation of the sulfide to a sulfoxide (B87167), such as in (4-chlorophenyl)methyl sulfoxide, would lead to a downfield shift of the adjacent methylene and methyl protons due to the increased electron-withdrawing nature of the sulfoxide group. rsc.org

Table 1: Representative ¹H NMR Data

| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| 4-Chlorobenzyl Methyl Sulfide | Ar-H | 7.2-7.4 | Doublet |

| -CH₂-S- | ~3.67 | Singlet | |

| S-CH₃ | ~2.4-2.5 | Singlet | |

| (4-Chlorophenyl)methyl Sulfoxide | Ar-H | Shifted | Multiplet |

| -CH₂-SO- | Shifted | Singlet |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

For this compound, the aromatic carbons exhibit signals in the region of δ 125-140 ppm. The carbon atom bearing the chlorine atom (C-Cl) will have a distinct chemical shift, as will the carbon attached to the thioether group (C-S). The benzylic carbon (-CH₂-) typically resonates around δ 35-40 ppm, while the methyl carbon (-CH₃) appears further upfield, generally below δ 20 ppm. The ¹³C NMR spectrum of 4-chlorothioanisole, a related compound, shows distinct signals that aid in the assignment of the carbon skeleton. rsc.org

Metabolic oxidation to the corresponding sulfoxide or sulfone will cause a significant downfield shift for the carbons directly attached to the sulfur atom due to the increased oxidation state and electron-withdrawing effect. For instance, the carbon signals for (4-chlorophenyl)methyl sulfoxide have been documented and show these expected shifts. rsc.org

Table 2: Representative ¹³C NMR Data

| Compound | Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|---|

| This compound | Aromatic Carbons | 125-140 |

| -C H₂-S- | 35-40 | |

| S-C H₃ | < 20 | |

| (4-Chlorophenyl)methyl Sulfoxide | Aromatic Carbons | Shifted |

| -C H₂-SO- | Shifted |

Note: Chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons. COSY spectra reveal proton-proton couplings, helping to identify adjacent protons, while HSQC spectra correlate directly bonded proton and carbon atoms. These techniques are crucial for unambiguously assigning all signals in the ¹H and ¹³C NMR spectra, especially for complex metabolites or derivatives where spectral overlap can occur. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Analysis of Characteristic Functional Group Vibrations

The IR spectrum of this compound displays several characteristic absorption bands. The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The C-H stretching vibrations of the methylene and methyl groups appear in the 3000-2850 cm⁻¹ range. A key vibration is the C-S stretching mode, which is generally weak and found in the fingerprint region between 710 and 570 cm⁻¹. libretexts.org The presence of the chloro-aromatic group is indicated by C-Cl stretching vibrations, often seen in the 850-550 cm⁻¹ range, and characteristic out-of-plane C-H bending modes for the para-substituted ring.

Upon metabolic oxidation to 4-chlorobenzyl methyl sulfoxide, a strong S=O stretching band will appear in the IR spectrum, typically between 1070 and 1030 cm⁻¹. Further oxidation to 4-chlorobenzyl methyl sulfone will result in two characteristic S=O stretching bands, one symmetric and one asymmetric, in the regions of approximately 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

Raman spectroscopy provides complementary information. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of a molecule. ksu.edu.sa Therefore, symmetric vibrations and bonds involving non-polar groups, such as C-S and C-C bonds, can be more readily observed in Raman spectra.

Table 3: Characteristic Vibrational Frequencies

| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3100-3000 |

| Aliphatic C-H | Stretch | 3000-2850 |

| C-S | Stretch | 710-570 |

| C-Cl | Stretch | 850-550 |

| S=O (Sulfoxide) | Stretch | 1070-1030 |

| S=O (Sulfone) | Asymmetric Stretch | 1350-1300 |

Correlation with Computational Vibrational Frequencies

Computational methods, such as Density Functional Theory (DFT), are increasingly used to predict vibrational frequencies. acs.orgdtic.mil By calculating the theoretical vibrational spectra of this compound and its potential metabolites, a direct comparison with experimental IR and Raman data can be made. researchgate.netdtic.mil This correlation aids in the definitive assignment of vibrational modes and can help to distinguish between different isomers or conformers. researchgate.net The use of computational chemistry provides a powerful tool for interpreting complex vibrational spectra and confirming structural assignments. materialsciencejournal.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic transitions within a molecule. For aromatic sulfides like this compound, the UV-Vis spectrum is typically characterized by absorptions arising from π→π* and n→σ* transitions. The π→π* transitions are associated with the aromatic ring, while the n→σ* transitions involve the non-bonding electrons of the sulfur atom.

Studies on the parent compound, thioanisole (B89551), and its derivatives provide a framework for understanding the electronic spectrum of this compound. The electronic absorption spectrum of thioanisole is influenced by several low-lying singlet states. rsc.org The transitions from the ground state (S₀) to the first two excited states, S₁ (ππ) and S₂ (nσ), are relatively weak and contribute to the low-energy tail of the spectrum. rsc.org The more intense band observed around 250 nm is primarily attributed to the S₃ ← S₀ transition. rsc.org

The introduction of a chloro-substituent on the benzyl group, as in this compound, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted analogues. This is due to the electronic effects of the chlorine atom on the aromatic system. acs.org Theoretical simulations using Time-Dependent Density Functional Theory (TD-DFT) are instrumental in assigning these experimental bands to specific electronic transitions. conicet.gov.armdpi.com For instance, in related aromatic sulfides, TD-DFT calculations have been successfully used to reproduce and interpret the bathochromic shifts observed in their UV-Vis spectra. conicet.gov.ar

Table 1: Representative Electronic Transitions for Aromatic Sulfides

| Transition Type | Typical Wavelength Range (nm) | Description |

| π→π | 240 - 280 | Excitation of an electron from a π bonding orbital to a π antibonding orbital within the aromatic ring. |

| n→σ | 280 - 320 | Excitation of a non-bonding electron from the sulfur atom to a σ antibonding orbital. This transition is often weak. |

Note: The exact wavelengths for this compound may vary and are best confirmed by experimental data combined with theoretical calculations.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of compounds through analysis of their fragmentation patterns. savemyexams.com For this compound, with a molecular formula of C₈H₉ClS, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with the [M+2]⁺ peak being approximately one-third the intensity of the M⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. scribd.com

The fragmentation of this compound under electron impact (EI) ionization is expected to follow pathways characteristic of benzyl sulfides. scribd.comnih.gov The most prominent fragmentation pathway is often the cleavage of the benzylic C-S bond. This would lead to the formation of the stable 4-chlorobenzyl cation (m/z 125) and a methylsulfanyl radical. The 4-chlorobenzyl cation is resonance-stabilized and is therefore expected to be a major peak in the mass spectrum. Further fragmentation of the 4-chlorobenzyl cation can occur through the loss of a chlorine atom or other neutral fragments.

Another significant fragmentation pathway involves cleavage of the S-CH₃ bond, resulting in the formation of a [M-CH₃]⁺ ion. The relative abundance of these fragments provides valuable structural information. nih.govtandfonline.com

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

| Fragment Ion | m/z (for ³⁵Cl) | Proposed Structure/Origin |

| [C₈H₉ClS]⁺ | 172 | Molecular Ion (M⁺) |

| [C₇H₆Cl]⁺ | 125 | 4-chlorobenzyl cation (from benzylic C-S cleavage) |

| [C₇H₇ClS-CH₃]⁺ | 157 | Loss of a methyl group |

| [C₆H₄Cl]⁺ | 111 | Loss of CH₂S from the molecular ion or loss of CH₂ from the 4-chlorobenzyl cation |

X-ray Diffraction for Solid-State Structural Determination

For instance, X-ray analysis of benzoylmethyl 4-chlorophenyl sulfone reveals detailed conformational information and the influence of substituents on the molecular geometry. nih.gov In many thioanisole derivatives, the planarity of the molecule is a key structural feature, although out-of-plane conformations can also be adopted. cdnsciencepub.compsu.edu The crystal structure of a new triazole derivative containing a 4-chlorobenzyl sulfide moiety has been determined, confirming the connectivity and stereochemistry of the molecule. Such studies are crucial for understanding intermolecular interactions, such as π-π stacking, which govern the packing of molecules in the crystal lattice. researchgate.net

Table 3: Representative Crystallographic Data for a Related Aromatic Sulfide Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Note: This is an example based on a related structure. The actual crystallographic data for this compound would require experimental determination.

Integration of Spectroscopic Data with Quantum Chemical Calculations

The synergy between experimental spectroscopic data and quantum chemical calculations provides a more profound understanding of molecular structure and properties than either approach alone. researchgate.netacs.org Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational methods used to predict and interpret spectroscopic data. mdpi.commaterialsciencejournal.org

For this compound, DFT calculations can be employed to optimize the molecular geometry, predict vibrational frequencies (for IR and Raman spectroscopy), and calculate NMR chemical shifts. ijert.orgnih.gov These theoretical predictions can then be compared with experimental data to confirm structural assignments. researchgate.net For example, a combined experimental and theoretical study on 4-methoxythioanisole (B167831) utilized DFT to analyze its vibrational spectra and frontier molecular orbitals. ijert.org

Furthermore, TD-DFT calculations are particularly valuable for interpreting UV-Vis spectra by predicting the energies and oscillator strengths of electronic transitions. conicet.gov.armdpi.com This allows for a confident assignment of the observed absorption bands to specific molecular orbital transitions, such as HOMO→LUMO excitations. ijert.orgscielo.org.za The integration of these computational methods with experimental results from UV-Vis, MS, and X-ray diffraction provides a robust and comprehensive characterization of this compound and its derivatives. acs.orgsci-hub.box This integrated approach is essential for accurately correlating the molecular structure with its observed chemical and physical properties.

Computational and Theoretical Studies on 4 Chlorobenzyl Methyl Sulfide

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for 4-Chlorobenzyl Methyl Sulfide (B99878) and related molecules typically employ hybrid functionals like B3LYP, often combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p), to achieve reliable predictions of various molecular properties. researchgate.netresearchgate.netsci-hub.seresearchgate.net

Geometry Optimization and Conformational Analysis

The first step in most DFT studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. sci-hub.se For molecules like 4-Chlorobenzyl Methyl Sulfide, which have rotatable bonds (e.g., the C-S-C linkage), conformational analysis is crucial. This involves exploring the potential energy surface by rotating specific dihedral angles to identify the global minimum and other low-energy conformers.

| Parameter | Bond | Calculated Value (Å) | Reference |

|---|---|---|---|

| Bond Lengths | C-C (aromatic) | ~1.397 | researchgate.net |

| C-Cl | - | - | |

| C-S | - | - | |

| S-CH3 | - | - | |

| Parameter | Angle | Calculated Value (°) | Reference |

| Bond Angles | C-S-C | - | - |

| Cl-C-C | - | - |

Vibrational Frequency Calculations and Spectral Assignments

Once the molecular geometry is optimized, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra. science.gov These calculations not only confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also allow for the assignment of specific vibrational modes to the observed spectral bands. nih.govacs.org

Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the calculations. researchgate.net To improve agreement with experimental data, calculated frequencies are typically multiplied by a scaling factor, which depends on the DFT functional and basis set used. science.govresearchgate.net For example, scaling factors around 0.96 are common for the B3LYP functional. nih.gov

For molecules containing a chlorophenyl group, characteristic vibrations include C-H stretching in the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching within the ring (1400-1600 cm⁻¹), and the C-Cl stretching mode, which typically appears at lower frequencies. researchgate.net The C-S stretching vibration in sulfides is generally observed in the 600-800 cm⁻¹ region. dtic.mil

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| C-H Stretch (Aromatic) | ~3100-3000 | Stretching of C-H bonds on the phenyl ring | researchgate.net |

| C-H Stretch (Methyl) | ~2950-2850 | Asymmetric and symmetric stretching of C-H bonds in the methyl group | - |

| C=C Stretch (Aromatic) | ~1600-1450 | Stretching of carbon-carbon bonds in the phenyl ring | nih.gov |

| C-S Stretch | ~700 | Stretching of the carbon-sulfur bonds | dtic.mil |

| C-Cl Stretch | ~822 | Stretching of the carbon-chlorine bond | sci-hub.se |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's electronic properties and chemical reactivity. malayajournal.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and reactivity. physchemres.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. materialsciencejournal.org This is often associated with a high degree of intramolecular charge transfer (ICT). uantwerpen.be In molecules containing a phenyl ring and a sulfur atom, the HOMO is often delocalized over the ring and the sulfur atom, while the LUMO may be distributed over the aromatic system. uantwerpen.be For a related compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the calculated HOMO-LUMO energy gap was found to be 4.0106 eV. malayajournal.org In another study on a different chlorophenyl derivative, the gap was 4.54 eV. materialsciencejournal.org

| Parameter | Calculated Value (eV) | Reference |

|---|---|---|

| E(HOMO) | -5.2822 | malayajournal.org |

| E(LUMO) | -1.2715 | malayajournal.org |

| HOMO-LUMO Gap (ΔE) | 4.0106 | malayajournal.org |

| Ionization Potential (I) ≈ -E(HOMO) | 5.2822 | malayajournal.orgmaterialsciencejournal.org |

| Electron Affinity (A) ≈ -E(LUMO) | 1.2715 | malayajournal.orgmaterialsciencejournal.org |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites. nih.gov The MEP surface is plotted over the electron density, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents neutral potential regions. malayajournal.org

For a molecule like this compound, MEP analysis would likely show negative potential localized around the electronegative chlorine atom and the lone pairs of the sulfur atom. nih.govmalayajournal.org These areas would be the most likely sites for electrophilic attack. Conversely, positive potential would be found around the hydrogen atoms, particularly those of the methyl group and the aromatic ring. nih.gov

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure by transforming the calculated wave function into localized orbitals corresponding to chemical bonds and lone pairs. periodicodimineralogia.it A key feature of NBO analysis is the study of charge delocalization through second-order perturbation theory. scirp.org This method quantifies the stabilization energy (E(2)) associated with interactions between filled (donor) and empty (acceptor) orbitals.

Strong donor-acceptor interactions indicate significant hyperconjugation and intramolecular charge transfer (ICT), which contribute to the molecule's stability. uantwerpen.be In molecules containing thioethers, important interactions often involve the lone pairs (n) on the sulfur atom acting as donors and antibonding orbitals (σ* or π) of adjacent groups acting as acceptors. uantwerpen.beperiodicodimineralogia.it For instance, the interaction between a sulfur lone pair and a π orbital of the phenyl ring (n(S) → π*(C-C)) would indicate delocalization of electron density from the sulfur into the aromatic system, stabilizing the molecule. uantwerpen.be

Prediction of Nonlinear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, often found in donor-π-acceptor systems, can exhibit nonlinear optical (NLO) properties. nih.gov DFT calculations are widely used to predict these properties by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). acs.orgajrconline.org The magnitude of the first hyperpolarizability (β) is a measure of the second-order NLO response. usp.br

For a molecule to have a significant NLO response, it should have a small HOMO-LUMO gap and a large change in dipole moment between its ground and excited states. acs.org The presence of the electron-rich sulfur atom (donor) and the electron-withdrawing chlorophenyl group (acceptor) connected by the methylene (B1212753) bridge suggests that this compound could possess NLO properties. Calculations on similar structures have shown that the first hyperpolarizability can be significantly higher than that of standard reference materials like urea. ajrconline.org

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. hawaii.edu By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the dynamic behavior of molecules, such as conformational changes and interactions with other molecules. researchgate.netresearchgate.net These simulations bridge the gap between static molecular structures and macroscopic properties, offering a window into biological processes at an atomic level. hawaii.edu

Conformational Dynamics and Stability

MD simulations could be employed to explore the conformational landscape of this compound in various environments, such as in a vacuum, in an aqueous solution, or in a nonpolar solvent. Such simulations would track the rotational angles (dihedrals) around the key bonds over time, allowing for the identification of the most stable, low-energy conformations and the energy barriers between them. This information is vital for understanding how the molecule might present itself for interaction with biological targets. researchgate.net

Interaction with Biological Macromolecules (e.g., Enzymes, Receptors)

Understanding how a small molecule like this compound interacts with biological macromolecules such as enzymes and receptors is fundamental to elucidating its potential biological activity. excli.de MD simulations are a key tool for studying these interactions at an atomic level, providing dynamic insights that complement static docking studies. plos.org

While no specific MD simulation studies involving this compound were found, the methodology is widely applied to similar compounds. For example, MD simulations have been used to investigate the binding of inhibitors to enzymes like butyrylcholinesterase and to understand how ligands interact with the active sites of cytochrome P450 enzymes. excli.demdpi.com These simulations can reveal the stability of the ligand-protein complex, the key amino acid residues involved in binding, and the role of water molecules in mediating interactions. plos.orgmdpi.com

In a hypothetical MD simulation of this compound with a target enzyme, the molecule would be placed in the enzyme's active site, and the system would be simulated for a period ranging from nanoseconds to microseconds. excli.de The trajectory of the simulation would be analyzed to determine:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone would be calculated to assess the stability of the complex over time. plos.org

Key Interactions: The simulation would identify specific interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the 4-chlorobenzyl group, the methyl sulfide moiety, and the amino acid residues of the binding pocket.

Conformational Changes: The simulation would show if the binding of the ligand induces any conformational changes in the protein, which can be crucial for its function. plos.org

Such studies are instrumental in the rational design of more potent and selective analogs. mdpi.com

In Silico Predictions for Reactivity and Metabolic Pathways

In silico methods are computational approaches used to predict the properties of molecules, including their chemical reactivity and metabolic fate, without the need for laboratory experiments. researchgate.net These predictive models are built on our understanding of chemical principles and biological processes.

For this compound, in silico tools could predict its susceptibility to various chemical reactions. The presence of the sulfide group suggests that it could be a target for oxidation to the corresponding sulfoxide (B87167) and sulfone. The aromatic ring may undergo electrophilic substitution reactions, and the benzylic C-S bond could be susceptible to cleavage.

Predicting the metabolic pathways of a xenobiotic compound like this compound is crucial for understanding its potential biological effects. picb.ac.cn Computational models can predict the likely metabolic transformations a molecule will undergo in an organism. researchgate.netnsf.gov These models often use a combination of rule-based systems, which contain knowledge of common metabolic reactions, and machine learning algorithms trained on large datasets of known metabolic transformations. picb.ac.cnnih.govresearchgate.net

For this compound, potential metabolic pathways that could be predicted by in silico tools include:

Oxidation: The sulfur atom is a likely site for oxidation by cytochrome P450 enzymes, leading to the formation of 4-chlorobenzyl methyl sulfoxide and subsequently 4-chlorobenzyl methyl sulfone.

Hydroxylation: The aromatic ring could be hydroxylated at various positions.

S-demethylation: The methyl group could be removed, leading to the formation of 4-chlorobenzylthiol.

Conjugation: The resulting metabolites could then be conjugated with molecules like glucuronic acid or sulfate (B86663) to facilitate excretion.

These in silico predictions provide valuable hypotheses that can guide experimental metabolic studies. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structural Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comsemanticscholar.org By identifying the physicochemical properties or structural features that are important for activity, QSAR models can be used to predict the activity of new, untested compounds and to guide the design of more potent molecules. acs.orgacs.org

While no specific QSAR studies on this compound were found, the principles of QSAR could be readily applied to a series of its structural analogues. To build a QSAR model, a dataset of compounds with varying structural modifications and their corresponding measured biological activity (e.g., enzyme inhibition) would be required.

For a series of analogues of this compound, the following steps would be involved in a QSAR study:

Data Set: A series of compounds would be synthesized, for example, by varying the substituent on the phenyl ring or by modifying the sulfide linkage. Their biological activity would be experimentally determined.

Descriptor Calculation: For each compound, a set of molecular descriptors would be calculated. These can include:

Topological descriptors: Describing the connectivity of atoms. nih.gov

Electronic descriptors: Such as partial charges and dipole moments.

Hydrophobic descriptors: Like the logarithm of the partition coefficient (logP).

Steric descriptors: Related to the size and shape of the molecule.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical equation that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using statistical validation techniques.

A hypothetical QSAR study on analogues of this compound might reveal, for instance, that electron-withdrawing groups on the phenyl ring and a certain optimal level of hydrophobicity are beneficial for activity. This information would be invaluable for the design of new, more effective compounds. semanticscholar.orgacs.org

Metabolic Pathways and Biotransformation of 4 Chlorobenzyl Methyl Sulfide in Biological Systems

Enzyme-Mediated Oxidation Pathways

The initial and rate-limiting step in the metabolism of 4-chlorobenzyl methyl sulfide (B99878) is the oxidation of the sulfur atom, a process known as sulfoxidation. This reaction is primarily catalyzed by two major superfamilies of monooxygenases located in the endoplasmic reticulum of cells, particularly in the liver. inchem.orgnih.gov

Role of Cytochrome P450 (CYP450) Monooxygenases

The cytochrome P450 (CYP450) superfamily of heme-thiolate enzymes plays a significant role in the oxidative metabolism of a vast array of xenobiotics, including 4-chlorobenzyl methyl sulfide. nih.govmdpi.com These enzymes are responsible for catalyzing a variety of oxidative reactions, including the S-oxidation of thioethers. mdpi.com In human liver microsomes, CYP450 has been shown to be involved in the sulfoxidation of this compound. nih.gov The specific isoforms of CYP450 involved can influence the rate and stereochemical outcome of the oxidation. inchem.orgnih.gov The catalytic cycle of CYP450 involves the activation of molecular oxygen, with one oxygen atom being incorporated into the substrate and the other being reduced to water. nih.gov Studies using inhibitors have helped to elucidate the contribution of CYP450 to the metabolism of this compound. For instance, SKF525A, a known inhibitor of various CYP450 enzymes, has been shown to noncompetitively inhibit the sulfoxidation of this compound in human liver microsomes. nih.gov

Role of Flavin-Containing Monooxygenases (FMOs)

Flavin-containing monooxygenases (FMOs) are another major class of enzymes that catalyze the oxygenation of soft nucleophiles, such as the sulfur atom in thioethers. turkjps.orgmdpi.com FMOs are known to oxidize a wide range of sulfur-containing compounds. nih.gov In vitro studies using purified pig liver FMO and human liver microsomes have demonstrated that FMOs are involved in the sulfoxidation of this compound. nih.govnih.gov The reaction catalyzed by FMOs also involves the incorporation of one atom of molecular oxygen into the substrate. nih.gov The involvement of FMOs in the metabolism of this compound is further supported by inhibition studies. Methimazole, a classic FMO inhibitor, has been shown to noncompetitively inhibit the sulfoxidation of this compound in human liver microsomes. nih.gov

Table 1: Kinetic Parameters for the Sulfoxidation of this compound by Different Enzyme Systems

| Enzyme System | Apparent Km (mM) | Apparent Vmax (nmol/mg protein/min) | Source |

| Purified Pig Liver FMO | 0.185 ± 0.03 | 103 ± 5.0 | nih.gov |

| Human Liver Microsomes | 0.17 ± 0.05 | 1.41 ± 0.16 | nih.gov |

| This table presents the apparent Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the sulfoxidation of this compound, providing insights into the enzyme kinetics. |

Stereoselective Aspects of Thioether Oxidation

The oxidation of the prochiral sulfur atom in this compound can lead to the formation of a chiral sulfoxide (B87167). This process can be stereoselective, meaning that one enantiomer of the sulfoxide may be preferentially formed over the other. inchem.org Both CYP450 and FMOs can exhibit stereoselectivity in thioether oxidation, and often they display opposite enantioselectivities. inchem.orgthieme-connect.de The specific CYP450 and FMO isoforms involved, as well as the species and tissue, can influence the stereochemical outcome of the reaction. inchem.orgthieme-connect.de For instance, in the oxidation of other structurally related sulfides, different enantiomeric excesses have been observed depending on the biocatalyst used. ulaval.caoup.com The stereochemistry of the resulting sulfoxide metabolite can have significant implications for its subsequent metabolism and biological activity.

Formation of Sulfoxide and Sulfone Metabolites

The initial oxidation of this compound by CYP450 or FMOs results in the formation of the corresponding sulfoxide, 4-chlorobenzyl methyl sulfoxide. inchem.orgnih.govnih.gov This sulfoxide is a primary and often major metabolite. dtic.mil The sulfoxide can then undergo a second oxidation step to form the corresponding sulfone, 4-chlorobenzyl methyl sulfone. inchem.orggoogle.com This further oxidation is also believed to be catalyzed by the CYP450 system. inchem.org Both the sulfoxide and sulfone metabolites are generally more polar and water-soluble than the parent sulfide, which is a key step in preparing them for excretion. dtic.mil In vivo studies in various animal models, such as rats and mice, have confirmed the formation of both sulfoxide and sulfone metabolites following administration of this compound. dtic.mil

Table 2: Identified Metabolites of this compound

| Parent Compound | Metabolite | Metabolic Reaction | Source |

| This compound | 4-Chlorobenzyl Methyl Sulfoxide | S-Oxidation | inchem.orgnih.govnih.gov |

| 4-Chlorobenzyl Methyl Sulfoxide | 4-Chlorobenzyl Methyl Sulfone | S-Oxidation | inchem.orggoogle.com |

| This interactive table outlines the primary oxidative metabolites formed from this compound. |

Conjugation Reactions and Excretion Pathways

Following the initial Phase I oxidation, the resulting metabolites can undergo Phase II conjugation reactions. These reactions involve the addition of endogenous, water-soluble molecules to the metabolite, further increasing its polarity and facilitating its elimination from the body, primarily through urine and bile. mdpi.comresearchgate.net

Glucuronidation Mechanisms

Glucuronidation is a major Phase II metabolic pathway where a glucuronic acid moiety, derived from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), is attached to a substrate. mdpi.com This reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). While direct glucuronidation of the sulfide is unlikely, the hydroxylated metabolites that could potentially be formed from this compound would be substrates for glucuronidation. For other chlorinated aromatic compounds, glucuronide conjugates of hydroxylated metabolites are common. acs.orgepa.gov For instance, in the metabolism of related polychlorinated biphenyls (PCBs), hydroxylated metabolites are readily conjugated with glucuronic acid. acs.org The formation of such conjugates renders the metabolites highly water-soluble, allowing for efficient excretion. mdpi.com Although direct evidence for the glucuronidation of this compound metabolites is not extensively detailed in the provided search results, it is a highly probable metabolic pathway for any phenolic metabolites that may be formed through aromatic hydroxylation, a reaction also potentially catalyzed by CYP450. nih.gov

Sulfation Mechanisms

Sulfation is a crucial Phase II conjugation reaction catalyzed by a family of enzymes known as sulfotransferases (SULTs). This process involves the transfer of a sulfonate group (SO₃⁻) from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl or amino group on a substrate. researchgate.net For a compound like this compound, sulfation would not occur directly on the parent molecule. It would first require Phase I metabolism to introduce a hydroxyl group, a process known as hydroxylation.

This initial hydroxylation could potentially occur on the aromatic ring or at the benzylic carbon. The resulting hydroxylated metabolite would then be a suitable substrate for SULT enzymes. The sulfation reaction serves to increase the water solubility of the xenobiotic, facilitating its elimination from the body. researchgate.net While this pathway is well-established for many phenolic compounds, including hydroxylated metabolites of other chlorinated aromatic compounds like polychlorinated biphenyls (PCBs), specific studies detailing the sulfation of this compound metabolites are not extensively documented in the available scientific literature. acs.orgnih.gov

In Vitro and In Vivo Metabolic Studies

The elucidation of metabolic pathways relies on a combination of in vitro and in vivo experimental models. In vitro systems, particularly using liver subcellular fractions, are instrumental for initial screening and mechanistic studies. researchgate.net

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP450) and flavin-containing monooxygenase (FMO) systems. researchgate.netnih.gov These enzymes are primarily responsible for the oxidative metabolism of a vast array of xenobiotics.

For thioether compounds, S-oxidation is a major metabolic pathway mediated by both CYP450 and FMO enzymes. inchem.org In vitro studies with the structurally related compound, 4-chlorophenyl methyl sulfide, have shown that it is oxidized to its sulfoxide and sulfone derivatives by these enzyme systems. inchem.org Similarly, studies on other complex thioethers have demonstrated that S-oxidation is a primary metabolic step in liver microsomes from various species, including rats and humans. researchgate.netacibadem.edu.tr

The primary metabolites anticipated from the biotransformation of this compound are its oxidized sulfur derivatives. The metabolic cascade is expected to proceed as follows:

S-Oxidation to Sulfoxide : The initial and often rate-limiting step is the oxidation of the sulfide to a sulfoxide, forming 4-chlorobenzyl methyl sulfoxide .

Oxidation to Sulfone : The sulfoxide can undergo further oxidation to form the corresponding sulfone, 4-chlorobenzyl methyl sulfone . lgcstandards.com

This sequential oxidation is a common pathway for many sulfur-containing xenobiotics and has been observed for analogous compounds in various biological systems. researchgate.netnih.gov The sulfone metabolite is generally more polar and stable than the sulfoxide or the parent sulfide. inchem.org The existence of 4-chlorobenzyl methyl sulfone as a stable chemical entity is confirmed by its availability as a reference standard. lgcstandards.com

Beyond S-oxidation, other potential metabolic reactions include hydroxylation of the aromatic ring or the benzylic carbon, followed by Phase II conjugation reactions like glucuronidation or the previously mentioned sulfation. However, comprehensive metabolite profiles from in vivo or in vitro studies specifically for this compound have not been extensively reported.

The following table summarizes the expected primary metabolites of this compound.

| Parent Compound | Metabolite | Metabolic Reaction |

| This compound | 4-Chlorobenzyl Methyl Sulfoxide | S-Oxidation (Phase I) |

| 4-Chlorobenzyl Methyl Sulfoxide | 4-Chlorobenzyl Methyl Sulfone | S-Oxidation (Phase I) |

Impact of Structure on Metabolic Lability and Transformation

The chemical structure of a molecule is the primary determinant of its metabolic fate. For this compound, several structural features influence its biotransformation.

The thioether (sulfide) group is a primary site for metabolic attack. The sulfur atom's lone pair of electrons makes it susceptible to oxidation by CYP450 and FMO enzymes to form the sulfoxide and sulfone. inchem.org This is a common pathway for both alkyl and aryl sulfides.

The presence of a benzyl (B1604629) group (a phenyl group attached to a CH₂ group) distinguishes this compound from its analogue, 4-chlorophenyl methyl sulfide. This benzylic carbon is another potential site for oxidation, which could lead to the formation of an alcohol (4-(methylthiomethyl)phenyl)methanol) or cleavage of the C-S bond. Studies with dibenzyl sulfide have indicated that C-S bond cleavage can occur, yielding products like benzyl alcohol and benzyl mercaptan, although this may be a minor pathway compared to S-oxidation. nih.gov

The chlorine atom on the phenyl ring also influences metabolism. As an electron-withdrawing group, it can affect the electronic properties of the aromatic ring and the sulfur atom, potentially modulating the rates of enzymatic reactions. Its position on the ring directs the potential sites for aromatic hydroxylation, should that metabolic pathway occur.

Research Applications and Biological Activities of 4 Chlorobenzyl Methyl Sulfide and Its Derivatives

Role as Synthetic Intermediates in Pharmaceutical and Agrochemical Synthesis

4-Chlorobenzyl methyl sulfide (B99878) and its oxidized counterpart, 4-chlorophenyl methyl sulfoxide (B87167), are versatile intermediates in the creation of various pharmaceutical and agrochemical compounds. ontosight.aievitachem.com The presence of a chloro group on the phenyl ring and a methyl sulfide or sulfoxide group provides multiple reaction sites for building more complex molecules. ontosight.aievitachem.com

Precursors for Sulfonylurea Herbicides

A significant application of 4-chlorobenzyl methyl sulfide is in the synthesis of sulfonylurea herbicides. ontosight.ai The process typically involves the oxidation of the methyl sulfide group to a sulfonyl chloride. google.com This resulting 4-chlorobenzenesulfonyl chloride is a key building block that can then be reacted with various isocyanates or carbamates to form the final sulfonylurea products. researchgate.netdergipark.org.tr These herbicides are valued in agriculture for their high potency and selectivity. researchgate.net

Building Blocks for Biologically Active Molecules

The chemical structure of this compound makes it a valuable starting point for a range of biologically active molecules. evitachem.com Oxidation of the sulfide to a sulfoxide or a sulfone creates functional groups that are common in many pharmaceuticals. mdpi.com These sulfoxide derivatives can be further modified to create compounds with potential therapeutic uses. nih.gov For instance, derivatives incorporating heterocyclic rings like triazoles and oxadiazoles (B1248032) have been synthesized from this basic scaffold and investigated for various biological activities. scielo.br

Exploration of Antimicrobial and Antifungal Properties

Derivatives of this compound have been a focus of research for their potential antimicrobial and antifungal activities. The 4-chlorophenyl group is a common feature in many compounds exhibiting such properties.

Evaluation against Gram-Positive Bacterial Strains

Several studies have explored the effectiveness of derivatives containing the 4-chlorobenzyl moiety against Gram-positive bacteria. For example, certain 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives have demonstrated inhibitory effects against Enterococcus faecium, Staphylococcus aureus, and Bacillus subtilis. nih.govmdpi.com Specifically, one derivative, 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid, and its corresponding 1,3-oxazol-5(4H)-one showed notable activity. nih.govmdpi.com Another study on nitroketene dithioacetal derivatives with benzyl (B1604629) group substitutions also reported good antibacterial activity. derpharmachemica.com

| Compound/Derivative Class | Bacterial Strain | Activity/Result | Reference |

| 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Enterococcus faecium | 15 mm inhibition zone | nih.gov |

| 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one | Enterococcus faecium | 10 mm inhibition zone | nih.gov |

| 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one | Staphylococcus aureus ATCC 6538 | 8 mm inhibition zone | nih.govmdpi.com |

| 2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-4-isopropyl-1,3-oxazol-5(4H)-one | Bacillus subtilis ATCC 6683 | 9 mm inhibition zone | nih.govmdpi.com |

| Benzyl substituted nitroketene dithioacetals | Various bacteria | Good antibacterial activity | derpharmachemica.com |

Activity against Fungal Pathogens (e.g., Candida albicans)

The search for new antifungal agents has led to the investigation of this compound derivatives against pathogenic fungi like Candida albicans. nih.govtandfonline.com This opportunistic yeast can cause significant infections, and the development of resistance to existing drugs is a major concern. tandfonline.com Research has shown that certain N-(4-halobenzyl)amides and thiazolylhydrazone derivatives exhibit antifungal activity against various Candida species. nih.govtandfonline.com For instance, some hydrazone derivatives were found to be effective against C. albicans with minimum inhibitory concentrations (MIC) ranging from 0.0312 to 2 mg/ml. tandfonline.com Additionally, a 1,3-oxazole derivative containing a phenyl group at the 5-position has shown an antimicrobial effect against a C. albicans strain with an 8 mm zone of growth inhibition. nih.govmdpi.com

Investigation of Antiviral and Anticancer Potential

The structural framework of this compound has also been utilized in the design of potential antiviral and anticancer agents.

Some research has focused on chalcone (B49325) derivatives, which are known to have a wide range of biological activities, including antiviral and antitumor effects. nih.gov Chalcones incorporating the 4-chlorobenzyl moiety have been synthesized and evaluated. mdpi.com For example, a study on chalcone derivatives as inhibitors of the 3CLPro enzyme, a potential target against coronaviruses, identified some candidates with high binding affinities. nih.gov Other studies have explored 6-(arylthio)uracils and related derivatives, with some compounds showing marginal activity against HSV-1 and HIV-1. researchgate.net

In the realm of anticancer research, various derivatives have been synthesized and tested. Thiazole derivatives containing the 4-chlorophenyl group have shown cytotoxic activity against cancer cell lines. ijcce.ac.ir For instance, N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives have been evaluated, with some showing potent cytotoxicity against HeLa cervical cancer cells. ijcce.ac.ir Similarly, thiazolo[3,2-a]pyrimidine derivatives with a 4-chlorophenyl substituent have displayed cytotoxic effects. researchgate.net Furthermore, 1,3,5-triazine (B166579) derivatives have been investigated, with some showing significant antiproliferative activity against colorectal cancer cell lines. mdpi.com

| Compound Class | Target/Activity | Cell Line(s) | Key Findings |

| Thiazole Derivatives | Cytotoxicity | HeLa, A549, U87 | Compound 8a showed IC50 of 1.3 µM against HeLa cells. ijcce.ac.ir |

| Thiazolo[3,2-a]pyrimidines | Cytotoxicity | Not specified | 4-chlorophenyl derivative showed the highest cytotoxic effect. researchgate.net |

| 1,3,5-Triazine Derivatives | Antiproliferative | SW480, SW620 | Compound 11 showed superior activity (IC₅₀ = 5.85 µM) to 5-fluorouracil. mdpi.com |

| Chalcone Derivatives | Antiviral | HSV-1, HIV-1 | Marginal activity observed for some compounds. nih.govresearchgate.net |

In Vitro and In Silico Screening for Anticancer Activity

Derivatives of this compound have been the subject of investigation for their potential as anticancer agents, with numerous studies employing both laboratory-based (in vitro) and computational (in silico) methods to assess their efficacy.

In vitro studies have demonstrated the cytotoxic properties of various derivatives against a range of human cancer cell lines. For instance, a disulfide derivative containing a 1,3,4-thiadiazole (B1197879) moiety, specifically 4-chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide, showed significant inhibition of proliferation against breast (MCF-7) and lung (A549) cancer cell lines, with IC₅₀ values of 1.78 μmol/L and 4.04 μmol/L, respectively. nih.gov These compounds exhibited greater antiproliferative activity than the standard reference drug, 5-fluorouracil. nih.gov Another study on 1,3,4-thiadiazole derivatives revealed that a compound with a 4-chloro substituent displayed notable cytotoxic activity against the MCF7 breast cancer cell line. nih.gov

Derivatives incorporating a 1,2,4-triazole (B32235) ring have also shown promise. One such compound, 4-chlorobenzyl {5-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl sulfide, was evaluated against several cancer cell lines and demonstrated notable anticancer potential. Similarly, novel 2-alkythio-4-chloro-N-[imino-(heteroaryl)methyl]benzenesulfonamide derivatives have been synthesized and tested, with some showing high cytotoxic effects in HeLa cervical cancer cells. mdpi.com

The following table summarizes the in vitro anticancer activity of selected this compound derivatives:

Table 1: In Vitro Anticancer Activity of this compound Derivatives

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazole Disulfide | Breast (MCF-7) | 1.78 | nih.gov |

| 1,3,4-Thiadiazole Disulfide | Lung (A549) | 4.04 | nih.gov |

| 1,2,4-Triazole Derivative | Colon (HCT116) | 4.363 | |

| 1,2,4-Triazole Derivative | Breast (MCF7) | 5.678 | |